3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one 3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 638142-08-2
VCID: VC0488578
InChI: InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3
SMILES: CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl
Molecular Formula: C16H14ClNO3
Molecular Weight: 303.74g/mol

3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one

CAS No.: 638142-08-2

Main Products

VCID: VC0488578

Molecular Formula: C16H14ClNO3

Molecular Weight: 303.74g/mol

3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one - 638142-08-2

CAS No. 638142-08-2
Product Name 3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
Molecular Formula C16H14ClNO3
Molecular Weight 303.74g/mol
IUPAC Name 3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one
Standard InChI InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3
Standard InChIKey GNVVDHOZUQWWFZ-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl
PubChem Compound 2130276
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator